Imidazo[4,5,1-IJ][1,2,3]triazolo[4,5-F]quinoline
Description
Imidazo[4,5,1-IJ][1,2,3]triazolo[4,5-F]quinoline (CAS: 36726-33-7) is a complex tricyclic heterocyclic compound featuring fused quinoline, imidazole, and triazole rings. Its angular N-tricyclic structure arises from the fusion of the imidazole and triazole moieties at specific positions of the quinoline backbone (designated as [4,5,1-IJ] and [4,5-F], respectively) .
Properties
CAS No. |
36726-33-7 |
|---|---|
Molecular Formula |
C10H5N5 |
Molecular Weight |
195.18 g/mol |
IUPAC Name |
3,4,5,9,11-pentazatetracyclo[6.6.1.02,6.011,15]pentadeca-1(14),2,4,6,8(15),9,12-heptaene |
InChI |
InChI=1S/C10H5N5/c1-2-6-9-7(12-14-13-9)4-8-10(6)15(3-1)5-11-8/h1-5H |
InChI Key |
QDUYPGRLQXSTAD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C=NC3=C2C(=C1)C4=NN=NC4=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Imidazo[4,5,1-IJ][1,2,3]triazolo[4,5-F]quinoline typically involves multi-step reactions starting from readily available precursors. One common method includes the cyclization of appropriate intermediates under controlled conditions. For example, a three-component one-pot method can be employed, where the reaction involves the condensation of an aldehyde, an amine, and a nitrile .
Industrial Production Methods: Industrial production of this compound may involve optimizing the synthetic routes for higher yields and purity. This can include the use of catalysts, controlled temperature, and pressure conditions to ensure efficient synthesis. The exact methods may vary depending on the desired scale and application.
Chemical Reactions Analysis
Types of Reactions: Imidazo[4,5,1-IJ][1,2,3]triazolo[4,5-F]quinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfone derivatives.
Reduction: Reduction reactions can yield different hydrogenated products.
Substitution: The compound can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfone derivatives, while substitution reactions can produce a variety of substituted imidazoquinoline compounds .
Scientific Research Applications
Imidazo[4,5,1-IJ][1,2,3]triazolo[4,5-F]quinoline has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of Imidazo[4,5,1-IJ][1,2,3]triazolo[4,5-F]quinoline involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Imidazo[4,5-g]quinoline and Triazolo[4,5-g]quinoline
These compounds are linear tricyclic systems where the imidazole or triazole rings are fused at the g position of the quinoline core. Key differences include:
- Synthesis: Imidazo[4,5-g]quinoline derivatives are synthesized via condensation of 6-fluoro-1H-benzo[d]imidazol-5-amines with aldehydes, followed by cyclization . Triazolo[4,5-g]quinolines are prepared through diazotization of 5,6-diaminoquinoline with nitrous acid .
- Bioactivity: Both classes exhibit antiviral activity as RNA-dependent RNA polymerase inhibitors. For example, imidazo[4,5-g]quinoline derivatives showed potent inhibition of viral replication in preclinical studies .
Imidazo[4,5-f]quinoline Derivatives
- Structure: Fused at the f position of quinoline. Examples include 2-amino-3-methylimidazo[4,5-f]quinoline (IQ), a carcinogenic heterocyclic aromatic amine (HAA) formed during food pyrolysis .
- Metabolism: HAAs like IQ are metabolically activated by cytochrome P450 enzymes (e.g., CYP1A2) to form DNA adducts, contributing to their carcinogenicity . In contrast, synthetic imidazo[4,5-f]quinoline derivatives have been optimized for antimicrobial activity via structural modifications .
Pyrazolo[3,4-f]quinoline
- This derivative replaces the imidazole ring with pyrazole. Studies highlight its immunostimulatory effects, demonstrating how heterocycle substitution can drastically alter biological activity .
Table 1: Comparative Overview of Key Compounds
Metabolic and Toxicological Profiles
- Carcinogenic HAAs: Compounds like IQ and MeIQx (2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline) require metabolic activation by CYP1A2 to form genotoxic N-hydroxylated metabolites . DNA adduct levels correlate with carcinogenic potency in primates .
- Therapeutic Derivatives: Synthetic imidazo[4,5-f]quinolines avoid metabolic activation pathways by incorporating substituents (e.g., phenyl groups) that enhance antimicrobial activity without genotoxicity .
Biological Activity
Imidazo[4,5,1-IJ][1,2,3]triazolo[4,5-F]quinoline is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications based on recent research findings.
Overview of this compound
This compound is part of a broader class of quinoline derivatives known for their pharmacological properties. These compounds often exhibit a range of biological activities including antimicrobial, anticancer, and immunomodulatory effects. The unique structure of this compound contributes to its potential as a therapeutic agent.
Anticancer Activity
Recent studies have demonstrated that this compound exhibits significant anticancer properties. For instance:
- Mechanism of Action : The compound has been shown to induce apoptosis in various cancer cell lines through the activation of intrinsic apoptotic pathways. This involves the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic factors.
- Case Study : In vitro studies indicated that this compound exhibited IC50 values in the micromolar range against several cancer cell lines including MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The compound's effectiveness was attributed to its ability to inhibit key signaling pathways involved in cell proliferation and survival.
Immunomodulatory Effects
The compound also shows promising immunomodulatory effects:
- Immunostimulatory Activity : Structure-activity relationship studies have revealed that certain derivatives of this compound can enhance immune responses. This is particularly relevant in the context of developing adjuvants for vaccines.
- Research Findings : In vivo studies have demonstrated that specific analogs can significantly increase the production of cytokines such as IL-6 and TNF-alpha in mouse models. These findings suggest potential applications in immunotherapy.
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound derivatives:
| Substituent | Biological Activity | Remarks |
|---|---|---|
| Halogen (Cl) | Increased cytotoxicity | Enhances binding affinity to target receptors |
| Alkyl groups | Modulates solubility | Affects bioavailability and pharmacokinetics |
| Aromatic rings | Improved selectivity | Increases interaction with specific biological targets |
Research indicates that modifications at specific positions on the quinoline scaffold can lead to enhanced activity against cancer cells while minimizing toxicity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
